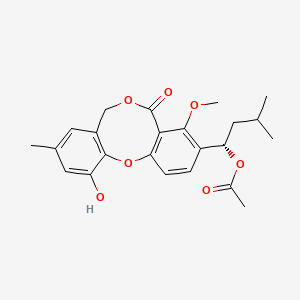

Purpactin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O7 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate |

InChI |

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1 |

InChI Key |

NUYFKDBCHFKOBT-IBGZPJMESA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)OC(=O)C)OC)C(=O)OC2 |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2 |

Synonyms |

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one AS 186b AS-186b purpactin A vermixocin B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Purpactin A: A Technical Guide for Researchers

An in-depth exploration of the discovery, isolation, and characterization of Purpactin A, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor derived from Penicillium purpurogenum. This guide provides detailed experimental protocols, quantitative data, and visual workflows for scientists engaged in natural product discovery and drug development.

Introduction

This compound is a bioactive secondary metabolite first identified from the soil isolate fungus Penicillium purpurogenum FO-608.[1] It belongs to the dibenzodioxocinone class of compounds and is structurally related to penicillide.[2] A significant discovery in the field of lipid metabolism, this compound has been shown to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in the esterification and storage of intracellular cholesterol.[1][3] This inhibitory action positions this compound and its analogues as promising candidates for the development of therapeutic agents against hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound.

Discovery of this compound

The quest for novel inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) led to the screening of various microbial extracts. A soil isolate, identified as Penicillium purpurogenum FO-608, was found to produce a series of compounds with significant ACAT inhibitory activity.[1] Subsequent bioassay-guided fractionation of the fermentation broth resulted in the isolation of three active compounds designated as this compound, B, and C.[1]

Experimental Protocols

I. Fermentation of Penicillium purpurogenum

The production of this compound is achieved through submerged fermentation of Penicillium purpurogenum.

A. Culture Medium and Conditions:

-

Seed Medium: A suitable seed medium consists of glucose (2% w/v), yeast extract (0.2% w/v), MgSO₄·7H₂O (0.05% w/v), polypeptone (0.5% w/v), and KH₂PO₄ (0.1% w/v).

-

Production Medium: The production medium can be optimized for enhanced yield, with a study showing that an initial sugar concentration of 30 g/L and a carbon-to-nitrogen (C:N) ratio of 36:1 can lead to significant production of pigments, which are often co-produced with other secondary metabolites.[4]

-

Incubation: The fermentation is typically carried out at 28°C for a period of 5-7 days with shaking to ensure adequate aeration.[5]

B. Inoculation and Fermentation:

-

A slant culture of P. purpurogenum FO-608 is used to inoculate the seed medium.

-

The seed culture is incubated for 2 days at 28°C.

-

The production medium is then inoculated with the seed culture.

-

The production culture is fermented for 5-7 days at 28°C with agitation.

II. Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of solvent extraction and chromatography.

A. Extraction:

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted with an equal volume of ethyl acetate.

-

The ethyl acetate layer is concentrated under reduced pressure to yield a crude extract.

B. Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase of acetonitrile-water or methanol-water.

Quantitative Data

The physicochemical and biological properties of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₆O₇ |

| Molecular Weight | 414.45 g/mol |

| Appearance | Colorless needles |

| Specific Rotation | [α]D²⁵ -105° (c 1.0, CHCl₃) |

| UV λmax (MeOH) | 220, 270, 305 nm |

| IR (KBr) νmax | 3400, 1730, 1640, 1600 cm⁻¹ |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| 1' | 71.2 | 5.95 (dd, 9.0, 4.0) |

| 2' | 42.0 | 1.70 (m), 1.85 (m) |

| 3' | 24.8 | 1.60 (m) |

| 4' | 23.2 | 0.95 (d, 6.5) |

| 5' | 21.6 | 0.90 (d, 6.5) |

| 1-OAc | 170.5 | - |

| 1-OAc-CH₃ | 21.1 | 2.05 (s) |

| 3 | 134.0 | - |

| 4 | 156.9 | - |

| 4-OCH₃ | 64.3 | 3.80 (s) |

| 5 | 166.4 | - |

| 7 | 69.1 | 5.20 (d, 12.0), 5.30 (d, 12.0) |

| 7a | 121.6 | - |

| 8 | 121.2 | 6.80 (s) |

| 9 | 135.6 | - |

| 9-CH₃ | 21.0 | 2.30 (s) |

| 10 | 117.8 | 6.70 (s) |

| 11 | 147.4 | - |

| 11-OH | - | 5.50 (s) |

| 11a | 141.0 | - |

| 12a | 154.0 | - |

| 1 | 118.0 | 6.90 (s) |

Table 3: Biological Activity of Purpactins

| Compound | ACAT Inhibitory Activity (IC₅₀) |

| This compound | 121 µM |

| Purpactin B | 126 µM |

| Purpactin C | 125 µM |

Note: The IC₅₀ values were determined using an enzyme assay system with rat liver microsomes.[1][3]

Visualizing the Process and Pathway

Experimental Workflow

The overall workflow for the isolation of this compound from Penicillium purpurogenum is depicted below.

Caption: Experimental workflow for this compound isolation.

Signaling Pathway Inhibition

This compound exerts its biological activity by inhibiting ACAT, a key enzyme in cholesterol metabolism. The following diagram illustrates the role of ACAT in the cholesterol esterification pathway and the point of inhibition by this compound.

References

- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Chemical Profiling, Bioactivity Evaluation and the Discovery of a Novel Biopigment Produced by Penicillium purpurogenum CBS 113139 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Red pigment production by Penicillium purpurogenum GH2 is influenced by pH and temperature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Purpactin A Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a polyketide metabolite produced by several species of fungi, primarily within the genera Penicillium and Talaromyces. It has garnered significant interest within the scientific community due to its biological activities, including potential therapeutic applications. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailing the methodologies for its production, extraction, and quantification. Furthermore, it elucidates the general regulatory pathways governing its biosynthesis. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

This compound Producing Fungal Strains

A variety of fungal strains have been identified as producers of this compound. These are predominantly soil-borne or marine-derived species. A summary of these strains is provided in the table below.

| Fungal Species | Strain Designation | Source/Isolation | Reference |

| Penicillium purpurogenum | FO-608 | Soil Isolate | [1] |

| Penicillium purpurogenum | CBS 113139 | Not Specified | [2] |

| Penicillium purpurogenum | DPUA 1275 | Amazon Forest | [3] |

| Penicillium purpurogenum | GH2 | Mexican semi-desert | [4] |

| Penicillium purpurogenum | ED76 | Endophyte from Swietenia macrophylla leaf | |

| Talaromyces pinophilus | Not Specified | Not Specified | |

| Penicillium simplicissimum | Not Specified | Not Specified | |

| Talaromyces flavus | Not Specified | Not Specified | |

| Talaromyces sp. | SBE-14 | Marine-derived | |

| Talaromyces sp. | WHUF0362 | Mangrove soil | [5] |

| Talaromyces atroroseus | LWT-1 | Not Specified | [6][7] |

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing fungal strain. The following protocol is a generalized procedure based on methodologies reported for Penicillium purpurogenum.

3.1.1. Media Composition

Several media formulations have been successfully employed for the cultivation of this compound producing fungi. Common media include Potato Dextrose Broth (PDB), Czapek-Dox medium, and Czapek Yeast Extract Agar (CYA).[3]

-

Czapek-Dox Medium:

-

Sucrose: 30 g/L

-

Sodium Nitrate: 3 g/L

-

Dipotassium Phosphate: 1 g/L

-

Magnesium Sulfate Heptahydrate: 0.5 g/L

-

Potassium Chloride: 0.5 g/L

-

Ferrous Sulfate Heptahydrate: 0.01 g/L

-

Distilled Water: 1 L

-

Adjust pH to 5.0-6.0

-

-

Czapek Yeast Extract Agar (CYA) Medium:

-

Czapek-Dox broth concentrate: 10 mL

-

K₂HPO₄: 1.0 g

-

Yeast Extract: 5.0 g

-

Sucrose: 30.0 g

-

Agar: 15.0 g

-

Distilled water to 1 L[3]

-

3.1.2. Fermentation Conditions

Optimal fermentation parameters are crucial for maximizing the yield of this compound. The following table summarizes typical conditions.

| Parameter | Optimized Range | Reference |

| Temperature | 24 - 30 °C | [4] |

| pH | 5.0 - 8.0 | [4][8] |

| Agitation | 150 - 200 rpm | [9] |

| Incubation Time | 7 - 15 days | [10] |

| Carbon Source | Sucrose, Glucose | [2][3] |

| Nitrogen Source | Yeast Extract, Peptone, Sodium Nitrate | [3][10] |

3.1.3. Fermentation Workflow

Figure 1: Generalized workflow for the fermentation of this compound producing fungi.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and/or the mycelial biomass.

3.2.1. Solvent Extraction

-

Broth Extraction: The cell-free fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol. The extraction is usually performed multiple times to ensure complete recovery of the compound.

-

Mycelial Extraction: The harvested mycelial biomass is first dried and then ground to a fine powder. The powdered mycelia are then extracted with a polar organic solvent like methanol or acetone.

3.2.2. Chromatographic Purification

The crude extract containing this compound is further purified using chromatographic techniques.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and analyzed for the presence of this compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Figure 2: Workflow for the extraction and purification of this compound.

Quantification of this compound by HPLC

A validated HPLC method is essential for the accurate quantification of this compound in fermentation broths and extracts. The following provides a general protocol that can be adapted and optimized.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Gradient Program: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Quantification: A standard curve is generated using purified this compound of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.

Quantitative Data on this compound Production

Quantitative data on this compound production is crucial for strain selection and process optimization. While specific yields of this compound are not always reported, some studies provide data on the production of related pigments. For instance, Penicillium purpurogenum GH2 has been reported to produce up to 2.46 g/L of a red pigment under optimized conditions (pH 5 and 24 °C).[4] However, it is important to note that this value may not directly correspond to the yield of this compound, as the red pigment extract can be a mixture of several compounds. Further research is needed to establish precise quantitative yields of this compound from various fungal strains.

Biosynthesis and Regulatory Signaling Pathways

This compound is a polyketide, synthesized by a large multi-domain enzyme called polyketide synthase (PKS). The genes encoding the PKS and other enzymes involved in the biosynthesis of this compound are typically clustered together on the fungal chromosome. The expression of these biosynthetic gene clusters is tightly regulated by a complex network of signaling pathways.

The regulation of secondary metabolism in Penicillium and related fungi involves both pathway-specific transcription factors and global regulators that respond to environmental cues such as nutrient availability, pH, and light.

Figure 3: General overview of the signaling pathways regulating polyketide biosynthesis in Penicillium.

Conclusion

The fungal genera Penicillium and Talaromyces represent a rich source of this compound. This technical guide has provided a detailed overview of the known producing strains, along with comprehensive protocols for fermentation, extraction, and quantification. While significant progress has been made in understanding the production of this bioactive compound, further research is required to fully elucidate the specific signaling pathways governing its biosynthesis and to obtain more extensive quantitative production data from a wider range of strains and culture conditions. The methodologies and information presented herein provide a solid foundation for researchers and drug development professionals to advance the study and potential application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Profiling, Bioactivity Evaluation and the Discovery of a Novel Biopigment Produced by Penicillium purpurogenum CBS 113139 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of submerged culture conditions to produce colorants by Penicillium purpurogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Red pigment production by Penicillium purpurogenum GH2 is influenced by pH and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyketides with potential bioactivities from the mangrove-derived fungus Talaromyces sp. WHUF0362 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Isolation, identification, and production optimization of natural functional pigments produced by Talaromyces atroroseus LWT-1 [frontiersin.org]

- 7. Isolation, identification, and production optimization of natural functional pigments produced by Talaromyces atroroseus LWT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of phytase production by Penicillium purpurogenum GE1 under solid state fermentation by using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masujournal.org [masujournal.org]

Unraveling the Molecular Blueprint of Purpactin A: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A, a polyketide metabolite produced by the fungus Penicillium purpurogenum, has garnered interest for its biological activities, including the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. Elucidating the biosynthetic pathway of this complex natural product is crucial for understanding its formation, enabling bioengineering efforts to produce novel analogs, and potentially harnessing its therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, detailing the precursor molecules, proposed intermediates, and the experimental evidence that has shaped our knowledge.

Core Biosynthetic Pathway: A Polyketide Origin

The foundational framework of this compound is constructed from a C16 polyketide chain, assembled by a Type I polyketide synthase (PKS).[1][2] Isotopic labeling studies have been instrumental in deciphering the origins of the carbon skeleton. Feeding experiments with ¹³C-labeled precursors have demonstrated that the backbone of this compound is derived from acetate units.[1] Further incorporation studies have revealed the roles of other precursors in decorating this polyketide scaffold.

Key Precursors:

-

Acetate: Forms the C16 polyketide backbone.

-

L-methionine: The methyl group of methionine is incorporated, likely via S-adenosyl methionine (SAM), for methylation steps.[1]

-

Mevalonate: A C5 unit derived from mevalonate is also integrated into the final structure.[1]

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic cascade remains to be fully characterized, a putative biosynthetic pathway has been proposed based on the identified precursors and intermediates. This pathway involves a series of complex cyclizations, oxidative cleavage, and tailoring reactions.

A key intermediate in the proposed pathway is Purpactin B . It is hypothesized that Purpactin B is a direct precursor to this compound, undergoing a non-enzymatic conversion to the final product.[1]

The proposed biosynthetic route can be summarized in the following key stages:

-

Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) catalyzes the iterative condensation of acetate units to form a linear C16 polyketide chain. The specific PKS responsible for this compound biosynthesis in Penicillium purpurogenum has not yet been definitively identified and characterized from its biosynthetic gene cluster.

-

Formation of a Carbocyclic Intermediate: The linear polyketide is proposed to cyclize to form a carbocyclic intermediate.

-

Oxidative Cleavage: This carbocyclic intermediate undergoes oxidative cleavage, likely catalyzed by a dioxygenase, to form a benzophenone intermediate.

-

Recyclization and Tailoring: The benzophenone intermediate then undergoes recyclization through phenol oxidative coupling to form the characteristic dibenzo[b,g][2][3]dioxocin-5(7H)-one core of the purpactins. Subsequent tailoring reactions, including methylation and the addition of the mevalonate-derived side chain, lead to the formation of Purpactin B.

-

Final Conversion: Purpactin B is then proposed to convert to this compound.

Below is a diagram illustrating the proposed logical flow of the this compound biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the enzymatic kinetics and yields of intermediates in the this compound biosynthetic pathway. The primary research has focused on the elucidation of the pathway through isotopic labeling, and further studies are required to characterize the efficiency of the enzymatic steps involved.

| Data Type | Value | Reference |

| Enzyme Kinetics | Not available | - |

| Intermediate Yields | Not available | - |

| Precursor Incorporation Rates | Not extensively quantified | [1] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has primarily relied on isotopic labeling experiments using ¹³C-labeled precursors fed to Penicillium purpurogenum cultures, followed by NMR analysis of the isolated this compound.

Isotopic Labeling of this compound in Penicillium purpurogenum

Objective: To determine the biosynthetic precursors of this compound.

Methodology:

-

Culture Preparation: Penicillium purpurogenum is cultured in a suitable liquid medium to initiate growth.

-

Precursor Feeding: At a specific time point during fermentation, a solution of a ¹³C-labeled precursor (e.g., sodium [1-¹³C]acetate, L-[methyl-¹³C]methionine, or D,L-[2-¹³C]mevalonolactone) is added to the culture medium.

-

Incubation: The culture is incubated for a further period to allow for the incorporation of the labeled precursor into this compound.

-

Extraction: The fungal mycelium and culture broth are harvested. This compound is extracted from the mycelium and broth using organic solvents (e.g., ethyl acetate).

-

Purification: The crude extract is subjected to chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure ¹³C-labeled this compound.

-

NMR Analysis: The purified ¹³C-labeled this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of ¹³C enrichment in the molecule. Comparison of the ¹³C NMR spectrum of the labeled sample with that of unlabeled this compound reveals the specific carbon atoms derived from the fed precursor.

Below is a diagram representing the general workflow for isotopic labeling experiments.

Caption: Experimental workflow for isotopic labeling studies.

Future Perspectives

While significant progress has been made in outlining the biosynthetic pathway of this compound, several key areas require further investigation. The identification and characterization of the this compound biosynthetic gene cluster in Penicillium purpurogenum is a critical next step. This will allow for the definitive identification of the PKS and all the tailoring enzymes involved in the pathway. Heterologous expression of the gene cluster in a model host organism would provide a powerful platform for functional characterization of each enzyme and for biosynthetic engineering to create novel this compound analogs with potentially improved therapeutic properties. Further detailed enzymatic assays are also needed to determine the kinetic parameters of the biosynthetic enzymes and to fully understand the regulatory mechanisms governing the production of this intriguing natural product.

References

The Dual Inhibitory Mechanism of Purpactin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpactin A, a metabolite isolated from Penicillium purpurogenum, has been identified as a bioactive compound with a dual mechanism of action, positioning it as a molecule of interest for therapeutic development.[1][2][3][4] Initially characterized as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), it plays a role in cellular cholesterol metabolism.[1][2] More recent research has unveiled a second, potent inhibitory activity against the TMEM16A calcium-activated chloride channel, implicating it in the regulation of mucin secretion.[3][4] This guide provides an in-depth technical overview of the molecular mechanisms of this compound, presenting key quantitative data, detailed experimental insights, and visual representations of its signaling pathways.

Core Mechanisms of Action

This compound exhibits two distinct inhibitory activities:

-

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): this compound has been shown to inhibit the activity of ACAT, an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or packaging into lipoproteins.[1][2] By blocking this enzyme, this compound can reduce the accumulation of cholesteryl esters within cells.[1]

-

Inhibition of TMEM16A Chloride Channel: this compound acts as an inhibitor of the TMEM16A calcium-activated chloride channel.[3][4] This channel is crucial for processes such as epithelial fluid secretion, and its inhibition by this compound has been demonstrated to prevent calcium-induced mucin release in airway epithelial cells.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activities of this compound have been quantified in various experimental systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target | Experimental System | IC50 Value | Reference |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Rat Liver Microsomes | 121-126 µM | [1][2] |

| TMEM16A Chloride Channel | Airway Epithelial Cells | ~2 µM | [4] |

Signaling Pathways and Inhibitory Effects

Inhibition of Cholesterol Esterification via ACAT

This compound's inhibition of ACAT directly impacts the cellular pathway of cholesterol esterification. This is a critical process in cholesterol homeostasis and is implicated in the pathology of atherosclerosis.

Caption: this compound inhibits ACAT, blocking cholesterol ester formation.

Inhibition of Mucin Secretion via TMEM16A

In airway epithelial cells, the activation of the TMEM16A chloride channel by intracellular calcium is a key step in mucin secretion. This compound's inhibition of this channel provides a mechanism to reduce mucus hypersecretion.

Caption: this compound blocks the TMEM16A channel, inhibiting mucin secretion.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

ACAT Inhibition Assay (Rat Liver Microsomes)

-

Objective: To determine the in vitro inhibitory effect of this compound on ACAT enzyme activity.

-

Methodology:

-

Preparation of Microsomes: Rat liver microsomes, which are a rich source of ACAT, are prepared through differential centrifugation of liver homogenates.

-

Enzyme Reaction: The assay is conducted in a reaction mixture containing the prepared rat liver microsomes, a cholesterol substrate, and radiolabeled Acyl-CoA (e.g., [1-14C]oleoyl-CoA).

-

Inhibitor Addition: Various concentrations of this compound are pre-incubated with the microsomes before the addition of the substrates to initiate the reaction.

-

Extraction and Quantification: The reaction is stopped, and the formed cholesteryl esters are extracted using an organic solvent. The amount of radiolabeled cholesteryl ester is then quantified by thin-layer chromatography and scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.

-

Cholesterol Ester Formation Assay (J774 Macrophages)

-

Objective: To assess the effect of this compound on ACAT activity within a cellular context.

-

Methodology:

-

Cell Culture: J774 macrophage cells are cultured in appropriate media.

-

Cholesterol Loading: The cells are incubated with a source of cholesterol, such as acetylated low-density lipoprotein (acLDL), to stimulate cholesterol esterification.

-

Inhibitor Treatment: The cells are treated with varying concentrations of this compound during the cholesterol loading phase.

-

Lipid Extraction: After treatment, the cellular lipids are extracted.

-

Quantification: The amount of intracellular cholesteryl esters is determined, often using enzymatic assays or chromatographic methods.

-

Analysis: The reduction in cholesteryl ester content in this compound-treated cells compared to untreated controls indicates the inhibition of ACAT activity.[1][2]

-

TMEM16A-Mediated Chloride Current Assay (Airway Epithelial Cells)

-

Objective: To measure the inhibitory effect of this compound on the function of the TMEM16A chloride channel.

-

Methodology:

-

Cell Model: A human airway epithelial cell line, such as Calu-3, which endogenously expresses TMEM16A, is used.

-

Short-Circuit Current Measurement: The cells are grown on permeable supports and mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Channel Activation: A TMEM16A activator, such as a calcium ionophore (e.g., ionomycin) or an apical UTP, is added to stimulate an increase in intracellular calcium and activate the TMEM16A channels, leading to a rise in Isc.

-

Inhibitor Application: this compound is added to the chamber, and the change in the activated Isc is measured.

-

Data Analysis: The inhibition of the TMEM16A-mediated Isc by this compound is used to determine its potency (IC50).[3][4]

-

Structure-Activity Relationship

Preliminary studies on the structure-activity relationship of this compound have provided some insights into the chemical moieties crucial for its biological activity. For its ACAT inhibitory function, the presence of a small acyl group, such as an acetyl or n-butyryl moiety, at the C-1' hydroxy group is important for potent inhibition. The introduction of longer acyl groups at either the C-1' or C-11 hydroxy groups has been shown to decrease the inhibitory activity.[5]

Conclusion

This compound presents a compelling profile as a dual-action inhibitor, targeting both cholesterol metabolism and epithelial ion transport. Its ability to inhibit ACAT suggests potential applications in conditions characterized by lipid accumulation, while its potent inhibition of the TMEM16A channel opens avenues for the development of therapies for hypersecretory diseases of the airways. Further research into the pharmacokinetics, in vivo efficacy, and safety of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fungus-derived this compound as an inhibitor of TMEM16A chloride channels and mucin secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Purpactin A as an ACAT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Its role in foam cell formation within atherosclerotic plaques has made it a compelling target for therapeutic intervention in cardiovascular diseases. Purpactin A, a natural product isolated from Penicillium purpurogenum, has been identified as an inhibitor of ACAT. This technical guide provides a comprehensive overview of this compound's activity as an ACAT inhibitor, including its inhibitory potency against ACAT isoforms, detailed experimental protocols for assessing its activity, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction to ACAT and its Role in Disease

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. In mammals, two isoforms of ACAT exist: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys, where it is involved in storing cholesterol to prevent cytotoxicity from excess free cholesterol. ACAT2 is primarily found in the liver and intestines and plays a key role in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL), and in dietary cholesterol absorption.

The accumulation of cholesteryl esters within macrophages in the arterial wall, a process facilitated by ACAT1, leads to the formation of foam cells, a hallmark of atherosclerosis. By inhibiting ACAT, particularly ACAT1 in macrophages, it is hypothesized that the development and progression of atherosclerotic plaques can be attenuated. This has led to significant interest in the discovery and development of ACAT inhibitors as potential anti-atherosclerotic agents.

This compound: A Natural ACAT Inhibitor

This compound is a bioactive compound produced by the fungus Penicillium purpurogenum.[1][2] It belongs to a class of compounds known as purpactins, which also includes Purpactins B and C. These compounds have been identified as inhibitors of ACAT.[1][2]

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of ACAT. By blocking the esterification of free cholesterol, this compound prevents the accumulation of cholesteryl esters within cells. This inhibitory action has been demonstrated in both enzymatic assays using isolated microsomes and in cell-based models.[1][3]

Quantitative Data on ACAT Inhibition

The inhibitory potency of this compound against ACAT has been quantified using various experimental systems. The following table summarizes the available IC50 values.

| Inhibitor | Target | Assay System | IC50 Value | Reference |

| This compound | ACAT1 | Cell-based assay | 2.5 µM | [2] |

| This compound | ACAT2 | Cell-based assay | 1.5 µM | [2] |

| Purpactins A, B, & C (mixture) | ACAT | Rat liver microsomes | 121-126 µM | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound as an ACAT inhibitor.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of microsomes from rat liver, which serve as a source of ACAT enzyme for in vitro inhibition assays.

Materials:

-

Male Wistar rats (200-250 g)

-

Ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose

-

Homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Euthanize rats and perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.

-

Homogenize the tissue with a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer.

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

-

Store the microsomes in aliquots at -80°C until use.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This assay measures the ability of a compound to inhibit the activity of ACAT in a cell-free system.

Materials:

-

Rat liver microsomes (prepared as in 4.1)

-

[1-14C]Oleoyl-CoA (specific activity ~50 mCi/mmol)

-

Bovine serum albumin (BSA), fatty acid-free

-

Cholesterol

-

Phosphatidylcholine

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a substrate mixture containing cholesterol and phosphatidylcholine vesicles in phosphate buffer.

-

In a reaction tube, add the microsomal protein, BSA, and the substrate mixture.

-

Add the test compound (this compound) at various concentrations. A control with solvent only should be included.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for 10-30 minutes.

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Culture of J774 Macrophages

J774 macrophages are a commonly used cell line for studying lipid metabolism and foam cell formation.

Materials:

-

J774 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain J774 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Grow the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days by scraping and reseeding at a lower density.

Inhibition of Cholesterol Ester Formation in J774 Macrophages

This cell-based assay assesses the ability of a compound to inhibit ACAT activity within a cellular context.

Materials:

-

J774 macrophages (cultured as in 4.3)

-

[1-14C]Oleic acid complexed to BSA

-

Acetylated low-density lipoprotein (acLDL)

-

Test compound (this compound)

-

Cell culture medium (DMEM with 10% lipoprotein-deficient serum)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (hexane:isopropanol, 3:2, v/v)

-

TLC plates and scintillation counting supplies

Procedure:

-

Plate J774 macrophages in culture plates and allow them to adhere overnight.

-

Wash the cells with PBS and replace the medium with DMEM containing 10% lipoprotein-deficient serum.

-

To induce cholesterol esterification, add acLDL to the medium.

-

Add the test compound (this compound) at various concentrations to the cells. Include a solvent control.

-

Add [1-14C]oleic acid-BSA complex to the medium.

-

Incubate the cells for 4-24 hours at 37°C.

-

Wash the cells with PBS to remove unincorporated radiolabel.

-

Extract the cellular lipids using hexane:isopropanol (3:2, v/v).

-

Separate the cholesteryl esters by TLC as described in protocol 4.2.

-

Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter.

-

Determine the protein content of each well for normalization.

-

Calculate the percentage of inhibition of cholesterol ester formation and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Cholesterol Esterification Pathway and Inhibition by this compound.

Experimental Workflow

Caption: General Workflow for ACAT Inhibition Assays.

Logical Relationship of this compound's Effects

Caption: Logical Flow of this compound's Anti-Atherosclerotic Potential.

Conclusion

This compound represents a naturally derived inhibitor of both ACAT1 and ACAT2. Its ability to block the formation of cholesteryl esters in macrophages highlights its potential as a lead compound for the development of novel anti-atherosclerotic therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and other ACAT inhibitors. Further studies are warranted to explore its in vivo efficacy, safety profile, and the potential for isoform-selective derivatives.

References

Purpactin A: A Multifaceted Bioactive Compound Beyond ACAT Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Purpactin A, a fungal metabolite isolated from Penicillium purpurogenum, is primarily recognized for its inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT). However, emerging research has unveiled a broader spectrum of biological activities, positioning this compound as a molecule of significant interest for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound beyond ACAT inhibition, with a focus on its potent effects on ion channel function and mucin secretion. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows.

Quantitative Data Summary

The known biological activities of this compound, beyond its effects on ACAT, are summarized in the table below. This data is primarily derived from studies on its inhibitory effects on the TMEM16A chloride channel.

| Biological Target/Process | Effect | Quantitative Data | Cell Line/System |

| TMEM16A (ANO1) Chloride Channel | Inhibition | IC₅₀: ~2 µM[1] | Calu-3 cells[2] |

| Mucin Secretion (Ca²⁺-induced) | Prevention | - | Cytokine-treated airway cells[1][2] |

| Cell Viability | No effect | - | Calu-3 cells[1][2] |

| Epithelial Barrier Integrity | No effect | - | Calu-3 cells[1][2] |

| CFTR Cl⁻ Channels | No effect | - | Airway epithelial cells[1][2] |

| Apical BK K⁺ Channels | No effect | - | Airway epithelial cells[1][2] |

Experimental Protocols

This section details the key experimental methodologies employed to elucidate the biological activities of this compound.

TMEM16A Chloride Channel Inhibition Assay (Ussing Chamber Electrophysiology)

This protocol describes the measurement of TMEM16A-mediated chloride transport in polarized epithelial cells.

-

Cell Culture:

-

Calu-3 human airway epithelial cells are cultured on permeable supports (e.g., Transwell® inserts) until a polarized monolayer with high transepithelial electrical resistance is formed.

-

To mimic an inflammatory state and enhance TMEM16A expression/activity, cells can be primed with interleukin-4 (IL-4).

-

-

Ussing Chamber Setup:

-

The permeable supports with Calu-3 monolayers are mounted in an Ussing chamber.

-

The basolateral and apical sides of the monolayer are bathed with physiological saline solutions. A chloride gradient is established across the monolayer to drive Cl⁻ secretion.

-

The monolayer is voltage-clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

-

-

Experimental Procedure:

-

After baseline Isc stabilization, this compound at various concentrations is added to the apical bath.

-

TMEM16A-mediated Cl⁻ secretion is stimulated by adding a TMEM16A activator to the apical bath. Activators can include UTP, ionomycin, or thapsigargin, which increase intracellular Ca²⁺.[2]

-

The change in Isc following agonist stimulation is measured. The inhibitory effect of this compound is determined by comparing the agonist-induced Isc in the presence and absence of the compound.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Mucin Secretion Assay (Immunofluorescence)

This protocol quantifies the effect of this compound on Ca²⁺-induced mucin secretion.

-

Cell Culture and Treatment:

-

Calu-3 cells are cultured to confluence. To induce mucin expression, cells may be treated with cytokines.

-

Cells are pre-incubated with this compound at desired concentrations.

-

Mucin secretion is stimulated by inducing a rise in intracellular calcium, for example, with a calcium ionophore like ionomycin.[2]

-

-

Immunofluorescence Staining:

-

Following stimulation, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

The cells are then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access to intracellular proteins.

-

Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).

-

The cells are incubated with a primary antibody specific for the mucin of interest, such as MUC5AC.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

The cell nuclei can be counterstained with a fluorescent DNA stain (e.g., DAPI).

-

-

Imaging and Analysis:

-

The stained cells are visualized using a fluorescence microscope.

-

The fluorescence intensity of MUC5AC remaining within the cells is quantified. A higher fluorescence intensity in this compound-treated cells compared to control (stimulated without inhibitor) indicates inhibition of mucin secretion.[2]

-

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture and Treatment:

-

Calu-3 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

References

Purpactin A: A Fungal Metabolite as a TMEM16A Chloride Channel Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC), plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal signaling. Its dysregulation has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Purpactin A, a fungal-derived metabolite identified as a potent inhibitor of the TMEM16A chloride channel. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural product isolated from the soil-derived fungus Penicillium aculeatum.[1] Initially identified through a screening of over 400 fungal metabolites, this compound has emerged as a promising inhibitor of TMEM16A-mediated chloride transport.[1] Its discovery opens a new avenue for the development of therapeutic agents targeting TMEM16A-related pathologies, such as mucus hypersecretion in respiratory diseases.[1]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₃H₂₆O₇ |

| Molecular Weight | 414.45 g/mol |

| CAS Number | 133806-59-4 |

| Source | Penicillium aculeatum PSU-RSPG105 |

Mechanism of Action: Inhibition of TMEM16A

This compound exerts its biological effects by directly inhibiting the TMEM16A calcium-activated chloride channel. This inhibition has been shown to be consistent regardless of the method of TMEM16A activation, suggesting a direct interaction with the channel protein.[1] The primary consequence of this inhibition is the blockage of chloride ion flux across the cell membrane, which in turn modulates downstream physiological processes.

Quantitative Data

The inhibitory potency of this compound against TMEM16A has been quantified, providing a benchmark for its activity.

| Compound | Target | Assay | Cell Line | IC₅₀ | Reference |

| This compound | TMEM16A | Ussing Chamber | Calu-3 | ~2 µM | [1] |

Signaling Pathways Modulated by this compound

TMEM16A is a key player in several signaling cascades, particularly in epithelial cells. By inhibiting TMEM16A, this compound can modulate these pathways, leading to its observed physiological effects, such as the reduction of mucus secretion. The primary mechanism involves the disruption of calcium-dependent signaling events that lead to mucin granule exocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a TMEM16A inhibitor.

Ussing Chamber Electrophysiology for TMEM16A Inhibition

This protocol is designed to measure TMEM16A-mediated chloride currents in polarized epithelial cells and assess the inhibitory effect of this compound.

Cell Culture:

-

Calu-3 cells are cultured on permeable supports (e.g., Transwell®) at an air-liquid interface for at least 14 days to allow for differentiation and polarization.

-

To upregulate TMEM16A expression, cells can be primed with IL-4 (10 ng/mL) for 24 hours prior to the experiment.[2]

Ussing Chamber Setup:

-

Mount the permeable support containing the Calu-3 cell monolayer in an Ussing chamber system.

-

Bathe both the apical and basolateral sides with symmetrical Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Measure the transepithelial potential difference and apply a voltage clamp to 0 mV to record the short-circuit current (Isc), which represents net ion transport.

Experimental Procedure:

-

Allow the baseline Isc to stabilize.

-

To inhibit Na⁺ absorption through the epithelial sodium channel (ENaC), add amiloride (10 µM) to the apical solution.

-

To inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical solution.

-

Pre-incubate the apical side with varying concentrations of this compound or vehicle control for 10-15 minutes.

-

Stimulate TMEM16A-mediated Cl⁻ secretion by adding a calcium-mobilizing agonist, such as UTP (100 µM) or ionomycin (1 µM), to the apical solution.

-

Record the peak and sustained changes in Isc.

-

Calculate the percentage of inhibition of the agonist-induced Isc at each this compound concentration to determine the IC₅₀ value.

Mucin Secretion Assay

This immunofluorescence-based assay quantifies the effect of this compound on Ca²⁺-induced mucin secretion from airway epithelial cells.

Cell Preparation:

-

Culture Calu-3 cells on glass coverslips.

-

Prime the cells with IL-4 (10 ng/mL) for 24 hours to enhance TMEM16A expression and mucin production.

Experimental Procedure:

-

Pre-treat the cells with this compound or vehicle control for 30 minutes.

-

Stimulate mucin secretion by treating the cells with a calcium ionophore, such as ionomycin (10 µM), for 10-15 minutes.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate the cells with a primary antibody against MUC5AC (a major airway mucin) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of MUC5AC staining per cell to determine the amount of remaining intracellular mucin. A higher fluorescence intensity in this compound-treated cells compared to the stimulated control indicates inhibition of mucin secretion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel TMEM16A inhibitor like this compound.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of TMEM16A inhibitors. Its ability to block TMEM16A-mediated chloride transport and subsequently inhibit mucin secretion highlights its potential for the treatment of respiratory diseases characterized by mucus hypersecretion, such as asthma and chronic obstructive pulmonary disease (COPD). Further research is warranted to fully elucidate its binding site on the TMEM16A channel, its selectivity profile against other TMEM16 family members, and its efficacy in preclinical models of airway disease. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and other potential TMEM16A modulators.

References

- 1. A fungus-derived this compound as an inhibitor of TMEM16A chloride channels and mucin secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Purpactin A: A Fungal Metabolite with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a polyketide metabolite originally isolated from the soil fungus Penicillium purpurogenum. It has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive review of the known bioactivities of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Bioactivity of this compound

The following tables summarize the quantitative data reported for the various bioactivities of this compound.

| Target/Activity | Assay System | IC50/EC50 | Reference |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Rat liver microsomes | 121-126 µM | [1] |

| TMEM16A Chloride Channel | Calu-3 human airway epithelial cells | ~2 µM | [2][3] |

| Antifouling Activity | Balanus amphitrite (Barnacle) settlement | 10 µg/mL | [4] |

Key Bioactivities and Mechanisms of Action

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1] This activity is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial wall is a key step in the formation of foam cells and the development of atherosclerotic plaques.

By inhibiting ACAT, this compound can reduce the storage of cholesterol in macrophages, thereby potentially mitigating the progression of atherosclerosis.[5][6] The inhibition of cholesterol ester formation by this compound has been demonstrated in J774 macrophages.[1]

Signaling Pathway of ACAT Inhibition and its Role in Atherosclerosis

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of acyl-CoA cholesterol O-acyltransferase reduces the cholesteryl ester enrichment of atherosclerotic lesions in the Yucatan micropig - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin A is a naturally occurring dibenzodioxocine compound first isolated from Penicillium purpurogenum. This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound and related dibenzodioxocine compounds, focusing on their chemical properties, biological targets, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also known as AS-186b, is characterized by a dibenzo[b,g][1][2]dioxocin-5-one core structure. Its systematic name is [(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1][2]benzodioxocin-2-yl)-3-methylbutyl] acetate. The chemical formula for this compound is C23H26O7, with a molecular weight of 414.45 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H26O7 |

| Molecular Weight | 414.45 g/mol |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 6 |

| Exact Mass | 414.167853 g/mol |

| Monoisotopic Mass | 414.167853 g/mol |

| Topological Polar Surface Area | 97.2 Ų |

| Heavy Atom Count | 30 |

| Formal Charge | 0 |

| Complexity | 761 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 1 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Biological Activities and Mechanism of Action

This compound has been identified as a potent inhibitor of two key proteins: Acyl-CoA:cholesterol acyltransferase (ACAT) and the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. This process is crucial for cellular cholesterol homeostasis. Dysregulation of ACAT activity is implicated in the pathogenesis of atherosclerosis. This compound has been shown to inhibit both isoforms of ACAT, ACAT1 and ACAT2.

Table 2: IC50 Values of this compound for ACAT Inhibition

| Target | Assay Conditions | IC50 Value | Reference |

| ACAT | Rat liver microsomes | 121-126 µM | [1] |

| ACAT1 | Cell-based assay | 2.5 µM | [3] |

| ACAT2 | Cell-based assay | 1.5 µM | [3] |

TMEM16A Chloride Channel Inhibition

TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that plays a critical role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. In the airways, TMEM16A is involved in mucin secretion, and its overexpression is associated with inflammatory airway diseases like asthma and cystic fibrosis, leading to mucus hypersecretion.[4][5] this compound has been identified as an inhibitor of TMEM16A, suggesting its potential as a therapeutic agent for respiratory diseases characterized by excessive mucus production.[2][6]

Table 3: IC50 Value of this compound for TMEM16A Inhibition

| Target | Assay Conditions | IC50 Value | Reference |

| TMEM16A | TMEM16A-mediated Cl- transport | ~2 µM | [2][6] |

Signaling Pathways

The inhibitory action of this compound on TMEM16A directly impacts the signaling pathway responsible for mucus secretion in airway epithelial cells. Upon stimulation by agonists such as ATP, intracellular calcium levels rise, leading to the activation of TMEM16A. This activation results in chloride ion efflux, which in turn drives water movement and mucin release. By blocking TMEM16A, this compound disrupts this cascade, thereby reducing mucus secretion.

Caption: this compound inhibits the TMEM16A signaling pathway.

Experimental Protocols

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay using Rat Liver Microsomes

This protocol describes a method to determine the inhibitory activity of compounds against ACAT using [1-14C]oleoyl-CoA and rat liver microsomes.

Materials:

-

Rat liver microsomes

-

[1-14C]oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Unlabeled oleoyl-CoA

-

Potassium phosphate buffer (pH 7.4)

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (e.g., silica gel G)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Preparation of Microsomes: Prepare rat liver microsomes according to standard procedures.

-

Assay Mixture Preparation: Prepare the assay mixture containing potassium phosphate buffer, BSA, and rat liver microsomes.

-

Incubation with Test Compound: Add the test compound at various concentrations to the assay mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C. A control with solvent only should be included.

-

Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]oleoyl-CoA to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of isopropanol:heptane.

-

Lipid Extraction: Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

-

TLC Separation: Apply the lipid extract to a TLC plate and develop the chromatogram using the developing solvent to separate cholesteryl esters from other lipids.

-

Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation of Inhibition: Calculate the percentage of ACAT inhibition by comparing the radioactivity in the samples with the test compound to the control. Determine the IC50 value from the dose-response curve.

Caption: Workflow for the ACAT inhibition assay.

TMEM16A Chloride Channel Inhibition Assay using a YFP-based Halide Sensor

This protocol outlines a cell-based assay to measure the inhibition of TMEM16A using a yellow fluorescent protein (YFP) mutant that is sensitive to halide ions.

Materials:

-

Fischer rat thyroid (FRT) cells stably co-expressing human TMEM16A and the YFP halide sensor (e.g., YFP-F46L/H148Q/I152L).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Iodide-containing solution (e.g., PBS with NaCl replaced by NaI).

-

TMEM16A activator (e.g., ATP or a calcium ionophore like ionomycin).

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the FRT cells expressing TMEM16A and the YFP sensor into 96-well microplates and culture until they form a confluent monolayer.

-

Compound Addition: Wash the cells with PBS and then add the test compound at various concentrations. Incubate for a specified time (e.g., 10-20 minutes) at room temperature. Include a vehicle control.

-

Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).

-

Assay Initiation: Add the iodide-containing solution along with the TMEM16A activator to the wells.

-

Fluorescence Monitoring: Immediately start monitoring the YFP fluorescence quenching over time. The influx of iodide into the cells quenches the YFP fluorescence.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each well.

-

Calculation of Inhibition: Determine the percentage of inhibition by comparing the quenching rates in the presence of the test compound to the control. Calculate the IC50 value from the dose-response curve.

Caption: Workflow for the TMEM16A inhibition assay.

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. While a detailed, step-by-step protocol is beyond the scope of this guide, the general synthetic strategy involves the construction of the dibenzodioxocine core followed by the introduction of the side chain. Key steps often include etherification reactions to form the central eight-membered ring and stereoselective installation of the chiral side chain. The biosynthesis of this compound has also been studied, providing insights into its natural formation from polyketide precursors.

Related Dibenzodioxocine Compounds

Several other dibenzodioxocine compounds have been isolated from natural sources, some of which are structurally related to this compound and exhibit interesting biological activities.

Table 4: Examples of Related Dibenzodioxocine Compounds and their Activities

| Compound | Source | Biological Activity |

| Purpactin B | Penicillium purpurogenum | ACAT inhibitor |

| Purpactin C | Penicillium purpurogenum | ACAT inhibitor |

| Xylogranatinin A | Xylocarpus granatum | Antifeedant activity |

| Guignardone A | Guignardia sp. | Cytotoxic activity |

Conclusion and Future Directions

This compound and its related dibenzodioxocine analogs represent a promising class of natural products with significant therapeutic potential. The dual inhibition of ACAT and TMEM16A by this compound makes it a particularly interesting lead compound for the development of novel therapies for atherosclerosis and inflammatory airway diseases. Further research is warranted to explore the structure-activity relationships of this compound class, to optimize their potency and selectivity, and to fully elucidate their mechanisms of action in various disease models. The development of efficient and scalable synthetic routes will be crucial for advancing these compounds into preclinical and clinical development.

References

- 1. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Genetically-Encoded YFP Sensor with Enhanced Chloride Sensitivity, Photostability and Reduced pH Interference Demonstrates Augmented Transmembrane Chloride Movement by Gerbil Prestin (SLC26a5) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Purpactin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Purpactin A, a bioactive fungal metabolite. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and related fields. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for this compound, alongside the experimental protocols utilized for their acquisition.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound, facilitating straightforward data comparison and analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

| Parameter | Observed Value | Calculated Value | Molecular Formula |

| [M+H]⁺ | 559.1235 | 559.1235 | C₃₀H₂₂O₁₁ |

Table 1: HRESIMS data for this compound.[1]

¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data

The following table presents the ¹H and ¹³C NMR chemical shift assignments for this compound.

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| 4 | 6.28, s | 123.5 |

| 5 | 5.90, d (2.0) | 111.7 |

| 7 | 6.19, d (2.0) | 101.3 |

| 2' | 6.15, s | 115.5 |

| 7' | 6.15, s | 115.5 |

| 12 | 2.10, s | 19.8 |

| 9', 10' | 1.34, s | 19.9 |

| 10 | 190.2 | |

| 11 | 167.5 | |

| 6 | 165.6 | |

| 8 | 163.3 | |

| 1 | 156.6 | |

| 4b | 153.5 | |

| 4a | 150.6 | |

| 3', 6' | 144.1 | |

| 3 | 143.2 | |

| 4'a, 4'b | 137.3 | |

| 4', 5' | 131.0 | |

| 1', 8' | 125.9 | |

| 2 | 122.6 | |

| 8b | 114.1 | |

| 8'a, 8'b | 117.7 | |

| 8a | 109.7 | |

| 9 | 45.6 |

Table 2: ¹H and ¹³C NMR data for this compound.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is fundamental to the structural elucidation and characterization of natural products. The following sections detail the generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The concentration is typically in the range of 1-10 mg/mL. The solution is then transferred to an NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer, such as a 500 MHz instrument, is utilized.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: A sufficient number of scans (e.g., 16 to 128) are acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses to allow for full magnetization recovery.

-

Acquisition Time: The acquisition time is typically set to 2-4 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

¹³C NMR Spectroscopy:

-

Instrument: The same high-field NMR spectrometer is used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental composition of a molecule.

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

Instrumentation and Analysis:

-

Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like this compound.

-

Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used to achieve high mass accuracy.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass spectrum is acquired over a relevant m/z range.

-

Data Analysis: The accurate mass of the [M+H]⁺ ion is determined from the spectrum. This value is then used to calculate the elemental composition using a formula calculator, with the error between the measured and calculated mass typically being less than 5 ppm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a natural product like this compound.

Workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Purpactin A

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a natural product with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Physical and Chemical Properties

This compound is a dibenzodioxocin, a class of organic compounds characterized by a specific ring structure. It is the 1'-O-acetyl derivative of penicillide and is known to be isolated from various fungi, including Penicillium purpurogenum, Talaromyces pinophilus, and Penicillium simplicissimum[1].

Identifiers and Formula

| Property | Value | Source |

| IUPAC Name | [(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1][2]benzodioxocin-2-yl)-3-methylbutyl] acetate | PubChem[1] |

| Molecular Formula | C₂₃H₂₆O₇ | PubChem[1] |

| CAS Number | 133806-59-4 | PubChem[1] |

| Synonyms | AS-186b, Vermixocin B, FO 608A, Penicillide 1′-acetate | ECHEMI[3], PubChem[1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 414.4 g/mol | PubChem[1] |

| Exact Mass | 414.16785316 Da | PubChem[1] |

| Density | 1.223 g/cm³ | ECHEMI[3] |

| Boiling Point | 601.6 °C | ECHEMI[3] |

| Flash Point | 206.2 °C | ECHEMI[3] |

| Refractive Index | 1.56 | ECHEMI[3] |